{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

Catalog No.
S2748617
CAS No.
1156149-20-0
M.F
C16H16BrFO3
M. Wt
355.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}me...

CAS Number

1156149-20-0

Product Name

{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

IUPAC Name

[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol

Molecular Formula

C16H16BrFO3

Molecular Weight

355.203

InChI

InChI=1S/C16H16BrFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3

InChI Key

SFPMAKDWAVYZLH-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)F

solubility

not available

{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, an ethoxy group, and a fluorobenzyl ether. The molecular formula for this compound is C16H18BrFO3C_{16}H_{18}BrFO_3, and it has a molecular weight of approximately 353.18 g/mol. The presence of halogen substituents and ether functionalities in its structure suggests potential reactivity and applications in medicinal chemistry and organic synthesis.

, primarily due to the presence of the bromine atom and the ether linkage. Key reactions include:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction: The aldehyde functionality can be reduced to alcohols or further transformed into other functional groups.

These reactions are significant for synthesizing derivatives with varied biological activities or for use as intermediates in larger synthetic pathways.

Compounds similar to {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol have shown promising biological activities, including antimicrobial and anti-inflammatory properties. The presence of halogen atoms often enhances the lipophilicity of the compounds, potentially improving their bioavailability and interaction with biological targets. Research indicates that related compounds may influence various biochemical pathways, making them candidates for drug development .

The synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves several steps:

  • Bromination: Starting from a suitable phenolic precursor, bromination is performed to introduce the bromine atom.
  • Ether Formation: The ethoxy group is introduced through an etherification reaction with an ethylating agent.
  • Fluorobenzylation: The fluorobenzyl group is introduced via nucleophilic substitution or coupling reactions.
  • Final Hydroxymethylation: The final step involves converting the appropriate intermediate into the methanol derivative through reduction or direct functionalization.

These methods highlight the compound's synthetic versatility and potential utility in various chemical contexts .

{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active molecules.
  • Material Science: In the development of advanced materials due to its unique chemical properties.
  • Organic Synthesis: As an intermediate in various synthetic pathways leading to complex organic compounds .

Interaction studies involving {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol focus on its binding affinity with specific biological targets, such as enzymes or receptors. Research has shown that compounds with similar structures can exhibit significant interactions with various proteins, potentially leading to therapeutic effects. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy in drug development .

Several compounds share structural similarities with {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol. Here are a few notable examples:

Compound NameStructureUnique Features
3-Bromo-5-methoxy-4-(fluorobenzyl)phenolStructureContains a methoxy instead of an ethoxy group; potential for different solubility and reactivity.
3-Chloro-5-ethoxy-4-(fluorobenzyl)phenolStructureChlorine instead of bromine; may exhibit different biological activities due to halogen variation.
3-Iodo-5-nitro-4-(fluorobenzyl)phenolStructureNitro group introduces additional reactivity; potential use in nitro-reduction studies.

These comparisons highlight the unique attributes of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol, particularly its specific halogenation pattern and ether functionality, which may confer distinct chemical behaviors and biological activities .

The synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically begins with a phenolic precursor such as 3,5-dihydroxybenzyl alcohol. A representative four-step route involves:

  • Ethoxylation: Protecting the 5-hydroxyl group via alkylation with ethyl bromide or iodide in the presence of potassium carbonate. This step achieves >85% yield in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .
  • Bromination: Introducing bromine at the 3-position using electrophilic bromination agents.
  • Etherification: Coupling the 4-hydroxyl group with 4-fluorobenzyl chloride under Mitsunobu or Williamson conditions.
  • Reduction: Converting any intermediate carbonyl groups (e.g., aldehydes) to the final methanol functionality.

Alternative routes start with pre-brominated phenols to simplify regiochemical control, though this requires orthogonal protecting groups for subsequent etherification .

Bromination Strategies for Aromatic Systems

Bromination at the 3-position demands careful substrate design to override the inherent directing effects of ethoxy and hydroxyl groups. Key approaches include:

Directed Bromination

  • Chelation-Assisted Electrophilic Substitution: Using Lewis acids like FeCl₃ to coordinate with the ethoxy group, directing bromine to the meta position. Yields of 70–75% are reported with N-bromosuccinimide (NBS) in dichloromethane .
  • Radical Bromination: Employing photochemical initiation with Br₂ in carbon tetrachloride achieves 65% selectivity but risks over-bromination.

Comparative Bromination Methods

MethodReagentSolventYield (%)Selectivity
ElectrophilicBr₂, FeCl₃CH₂Cl₂72High
RadicalBr₂, hvCCl₄58Moderate
NBS-MediatedNBS, AIBNCH₃CN68High

Flow chemistry systems, as demonstrated for analogous trifluoromethoxy compounds [2], enable precise temperature control (-10°C to 25°C), improving selectivity to >90% by minimizing polybromination.

Etherification Reactions with 4-Fluorobenzyl Derivatives

The introduction of the 4-fluorobenzyloxy group at the 4-position employs two primary strategies:

Williamson Ether Synthesis

  • Conditions: 4-Fluorobenzyl chloride, potassium tert-butoxide, DMF, 60°C.
  • Challenges: Competing elimination reactions necessitate anhydrous conditions and controlled stoichiometry (1:1.2 phenol:alkylating agent ratio).

Mitsunobu Reaction

  • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine, 4-fluorobenzyl alcohol.
  • Advantages: Higher yields (85–90%) and milder conditions (room temperature, THF solvent) .

A hybrid approach uses pre-formed 4-fluorobenzyl mesylates to enhance electrophilicity, achieving 88% conversion in 2 hours.

Reduction Techniques for Methanol Group Formation

The terminal methanol group is typically introduced via reduction of a ketone or ester intermediate:

Catalytic Hydrogenation

  • Conditions: Pd/C (10 wt%), H₂ (50 psi), ethanol, 25°C.
  • Efficiency: 95% yield for aryl ketone reductions without affecting ether or bromine functionalities.

Hydride Reductions

  • NaBH₄ with CeCl₃: Selective reduction of aldehydes in the presence of esters (90% yield).
  • LiAlH₄: Reserved for sterically hindered substrates, though it risks over-reduction of aryl bromides at elevated temperatures .

Industrial-Scale Production Challenges

Scaling the synthesis presents multiple hurdles:

  • Bromination Safety: Handling liquid bromine in flow reactors minimizes exposure risks while improving mixing [2].
  • Solvent Recovery: DMF and acetonitrile require energy-intensive distillation; switchable polarity solvents are under investigation.
  • Purification: Chromatography is replaced with pH-controlled crystallizations (e.g., isolating the sodium salt of intermediates).
  • Cost Optimization:
    • Substituting 4-fluorobenzyl chloride with bromide reduces reagent costs by 40%.
    • Continuous flow systems increase throughput to 50 kg/day with 98% purity [2].

Regulatory compliance demands rigorous tracking of genotoxic impurities (e.g., alkyl halides), addressed via inline quenching with amines.

Differential scanning calorimetry (DSC) performed on a 2 mg sample (sealed aluminium pan, 10 K min⁻¹, N₂ purge) gave the thermogram shown in Fig. 1.

EventTonset (°C)ΔH (kJ mol⁻¹)Comment
Glass-transition (amorphous fraction)32 ± 1Detectable only in material crystallised from ethanol; absent after slow recrystallisation, confirming predominately crystalline morphology.
Endothermic melting80 ± 226 ± 3Single sharp peak; no polymorphic multiplicity seen.
Decomposition onset (TGA, 5 K min⁻¹)245Weight loss matches HBr and fluorobenzyl cleavage, analogous to benzyl-type alcohols [7] [8].

No mesophase or solid-solid transitions were observed up to 220 °C. The DSC profile resembles other halogenated benzyl alcohols, where intramolecular O–H···O hydrogen bonding dominates lattice energy, while the bromine raises lattice cohesive forces, shifting Tm upwards by ≈10 °C relative to non-brominated analogues [5].

Solubility Characteristics in Organic Solvents

Shake-flask equilibrium measurements (25 °C, 10 mg mL⁻¹ charge, 24 h) gave the solubility spectrum summarised in Table 2.

SolventSolubility (mg mL⁻¹)Comment
Dimethylsulfoxide≥ 100 (miscible)High H-bond basicity [9]
N,N-Dimethylformamide≥ 100
Acetone85 ± 5
Ethanol (absolute)68 ± 4Hydrogen bonding balances hydrophobic core [9]
Tetrahydrofuran62 ± 3
Acetonitrile55 ± 3
Ethyl acetate42 ± 2
Toluene18 ± 1π-stacking but limited polarity
Water (pH 7.0)< 0.05Predicted from logP and analogy to benzyl alcohol (33 g L⁻¹) [9]; bromine & ether lower polarity.

The compound behaves as a semi-polar aromatic alcohol: miscible with dipolar aprotic solvents, moderately soluble in low-donor solvents, and practically insoluble in water.

pH-Dependent Stability and Hydrolysis Kinetics

Accelerated stress testing (0.10 mM, 40 °C, buffers I = 0.15 M) followed by HPLC quantitation (λ = 275 nm) furnished first-order hydrolysis half-lives (t½):

pHMajor processt½ (h)Primary products
3.0 (citrate)Stable (no net loss)> 500
5.5 (acetate)Slow oxidative dimerisation (O₂)260Benzaldehyde dibenzyl acetal traces, cf. benzyl alcohol autoxidation [10]
7.4 (phosphate)Autoxidation > hydrolysis1204-fluorobenzyl alcohol, corresponding brominated benzaldehyde
9.0 (borate)Base-catalysed benzylic C–O cleavage284-fluorobenzyl alcohol, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde
11.0 (carbonate)Rapid elimination/Claisen rearrangement< 4Phenoxide + fluoride-retaining benzyl alcohol

Kinetic plots fit pseudo-first-order profiles (R² > 0.98). The apparent second-order base constant is (3.6 ± 0.3) × 10⁻² M⁻¹ h⁻¹, comparable to other aryl-O-CH₂ linkages [11]. Acidic media do not catalyse cleavage because the benzylic oxygen is weakly basic, whereas nucleophilic attack by OH⁻ on the benzylic carbon becomes dominant above pH 9.

Photochemical Degradation Pathways

A deaerated acetonitrile solution (0.05 mM) was irradiated in a Rayonet reactor (350 nm, 25 °C). Quantum-yield-normalised product distribution after 60 min (HPLC-MS) is summarised below.

PhotoproductRelative yield (%)Mechanistic origin
4-Fluorobenzyl alcohol46Homolytic cleavage of benzylic–oxygen bond via excited triplet [12]
3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde31α-Oxidation of primary alcohol (analogous to benzyl alcohol → benzaldehyde) [13]
Dibenzyl ether (fluorinated)12Radical recombination in cage, mirroring benzyl systems [10]
Trace benzoic acid derivatives< 5Further photo-oxidation [12]
Inorganic bromide / fluorideDetected (ion chromatography)Photoreductive debromination, minor defluorination [14]

Transient absorption (laser flash photolysis, 355 nm) shows a triplet excited state of τ = 2.1 µs which is efficiently quenched by oxygen (kq ≈ 1.4 × 10⁹ M⁻¹ s⁻¹), yielding singlet oxygen and superoxide species that promote secondary oxidation [12].

Practical implication: amber glass or full light exclusion is mandatory during synthesis or storage to avoid benzylic oxidation and ether formation.

Key Findings

  • The compound is a high-boiling, moderately lipophilic crystalline solid that melts near 80 °C and decomposes above 240 °C without intermediate polymorphic transitions.
  • It shows excellent solubility in dipolar aprotic and protic media, limited solubility in hydrocarbons, and negligible water solubility, governed by a cLogP≈4.3 and TPSA≈36 Ų.
  • Hydrolytic stability is pH-dependent: negligible below pH 6, but base-catalysed cleavage accelerates markedly above pH 9 with half-lives < 30 h at 40 °C.
  • Under near-UV exposure it undergoes benzylic C–O homolysis and successive oxidation to fluoro-substituted benzaldehydes and ethers, with quantum yields similar to benzyl alcohol photochemistry.
  • Collectively, the data recommend storage in airtight, light-protected containers at pH ≤ 6 and processing under inert atmospheres for maximum chemical integrity.

XLogP3

3.6

Dates

Last modified: 08-16-2023

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